Hexanoic acid, 6-chloro-2-hydroxy-
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Overview
Description
Hexanoic acid, 6-chloro-2-hydroxy-, also known as 6-chloro-2-hydroxyhexanoic acid, is a derivative of hexanoic acid. This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the hexanoic acid backbone. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-chloro-2-hydroxy-, typically involves the chlorination of hexanoic acid followed by hydroxylation. One common method is the reaction of hexanoic acid with thionyl chloride to form 6-chlorohexanoic acid, which is then hydroxylated using a suitable hydroxylating agent such as sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 6-chloro-2-hydroxy-, may involve continuous flow processes where hexanoic acid is chlorinated and hydroxylated in a series of reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-chloro-2-hydroxy-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form hexanoic acid derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: 6-oxohexanoic acid or 6-carboxyhexanoic acid.
Reduction: Hexanoic acid derivatives with hydroxyl or alkyl groups.
Substitution: Various substituted hexanoic acids depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 6-chloro-2-hydroxy-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-chloro-2-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s solubility, reactivity, and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Hexanoic acid, 6-chloro-2-hydroxy-, can be compared with other similar compounds such as:
Hexanoic acid: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
6-Hydroxyhexanoic acid: Similar structure but without the chlorine atom, leading to different reactivity and applications.
6-Chlorohexanoic acid: Contains the chlorine atom but lacks the hydroxyl group, affecting its solubility and reactivity
These comparisons highlight the unique properties of hexanoic acid, 6-chloro-2-hydroxy-, which arise from the presence of both the chlorine and hydroxyl groups, making it a versatile compound in various chemical and industrial applications.
Properties
CAS No. |
62123-66-4 |
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Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
6-chloro-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11ClO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4H2,(H,9,10) |
InChI Key |
ZCYJXFSMAIJGDU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(C(=O)O)O |
Origin of Product |
United States |
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